molecular formula C15H11F3N2O5S2 B12377237 WRN inhibitor 2

WRN inhibitor 2

Cat. No.: B12377237
M. Wt: 420.4 g/mol
InChI Key: CDXMIMZIGRHPIV-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WRN inhibitor 2 is a compound designed to inhibit the Werner syndrome ATP-dependent helicase enzyme, commonly referred to as WRN. This enzyme plays a crucial role in maintaining genomic stability by participating in DNA repair processes. This compound has shown potential in targeting cancer cells, particularly those with microsatellite instability (MSI), making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WRN inhibitor 2 involves multiple steps, starting with the preparation of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives. These derivatives are synthesized through a structural optimization strategy, which includes the use of various reagents and catalysts under controlled conditions . The reaction conditions typically involve temperatures ranging from 25°C to 100°C and reaction times of several hours to days, depending on the specific step.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

WRN inhibitor 2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

These derivatives are often tested for their efficacy in inhibiting WRN and their potential as therapeutic agents .

Mechanism of Action

WRN inhibitor 2 exerts its effects by binding to the WRN helicase enzyme, thereby inhibiting its activity. This inhibition leads to the accumulation of DNA damage in cancer cells, particularly those with MSI, ultimately resulting in cell death. The molecular targets of this compound include the ATPase and helicase domains of the WRN enzyme, which are essential for its function in DNA repair . The compound locks the enzyme in an inactive conformation, preventing it from unwinding DNA and facilitating repair processes .

Properties

Molecular Formula

C15H11F3N2O5S2

Molecular Weight

420.4 g/mol

IUPAC Name

N-[(3R)-1,1-dioxo-2,3-dihydrothiophen-3-yl]-5-hydroxy-2-oxo-6-[5-(trifluoromethyl)thiophen-3-yl]-1H-pyridine-3-carboxamide

InChI

InChI=1S/C15H11F3N2O5S2/c16-15(17,18)11-3-7(5-26-11)12-10(21)4-9(14(23)20-12)13(22)19-8-1-2-27(24,25)6-8/h1-5,8,21H,6H2,(H,19,22)(H,20,23)/t8-/m1/s1

InChI Key

CDXMIMZIGRHPIV-MRVPVSSYSA-N

Isomeric SMILES

C1[C@@H](C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CSC(=C3)C(F)(F)F)O

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CSC(=C3)C(F)(F)F)O

Origin of Product

United States

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